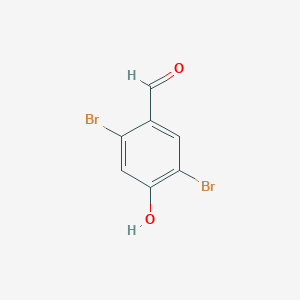

2,5-Dibromo-4-hydroxybenzaldehyde

Description

BenchChem offers high-quality 2,5-Dibromo-4-hydroxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dibromo-4-hydroxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H4Br2O2 |

|---|---|

Molecular Weight |

279.91 g/mol |

IUPAC Name |

2,5-dibromo-4-hydroxybenzaldehyde |

InChI |

InChI=1S/C7H4Br2O2/c8-5-2-7(11)6(9)1-4(5)3-10/h1-3,11H |

InChI Key |

XHWWCERAWVTGOQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1Br)O)Br)C=O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Structural Characterization of 2,5-Dibromo-4-hydroxybenzaldehyde

Executive Summary & Scope

In modern drug discovery and materials science, polyhalogenated aromatic building blocks are indispensable. Specifically, 2,5-Dibromo-4-hydroxybenzaldehyde (CAS: 499216-23-8) serves as a critical precursor for complex cross-coupling reactions, including the synthesis of aporphine alkaloids and advanced organic frameworks [1].

As a Senior Application Scientist, I have observed that researchers frequently struggle with the regioselective halogenation of highly activated phenols. Direct bromination of 4-hydroxybenzaldehyde invariably yields an intractable mixture of 3-bromo and 3,5-dibromo isomers due to the symmetric electronic activation of the ortho positions. To bypass this limitation and isolate the 2,5-dibromo isomer, a rationally designed, stepwise synthetic strategy must be employed. This whitepaper provides a field-proven, self-validating protocol for the synthesis and rigorous structural characterization of 2,5-dibromo-4-hydroxybenzaldehyde.

Retrosynthetic Strategy & Regiochemical Rationale

To break the inherent molecular symmetry of 4-hydroxybenzaldehyde, our strategy utilizes 2-bromo-4-hydroxybenzaldehyde as the starting precursor.

The causality behind this choice is rooted in the principles of Electrophilic Aromatic Substitution (EAS) [2]:

-

Electronic Directing Effects: The hydroxyl group at C4 is a strong

-donor, highly activating the ring and directing incoming electrophiles to the ortho positions (C3 and C5). -

Steric Shielding: The pre-existing bulky bromine atom at C2 imposes significant steric hindrance on the adjacent C3 position.

-

Regioselective Outcome: Consequently, the C5 position (which is para to the C2-bromine and ortho to the C4-hydroxyl) becomes the kinetically and thermodynamically favored site for the second halogenation event.

By utilizing N-Bromosuccinimide (NBS) in a polar aprotic solvent (DMF) rather than elemental bromine (

Mechanistic Pathway

The reaction proceeds via a standard EAS mechanism, stabilized by the solvent environment. DMF solvates the bromonium species, allowing for a controlled, low-temperature electrophilic attack.

Fig 1: Regioselective electrophilic aromatic substitution (EAS) pathway at the C5 position.

Validated Experimental Protocol

The following protocol is engineered as a self-validating system . Each phase contains built-in analytical checkpoints to ensure the integrity of the synthesis before proceeding to the next step.

Reagents Required

-

Precursor: 2-Bromo-4-hydroxybenzaldehyde (1.0 eq, 10.0 mmol, 2.01 g)

-

Halogenating Agent: N-Bromosuccinimide (NBS) (1.05 eq, 10.5 mmol, 1.87 g) - Must be recrystallized from water prior to use to remove trace

[4]. -

Solvent: Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

-

Quenching Agent: 10% Aqueous Sodium Thiosulfate (

)

Fig 2: Step-by-step synthetic workflow for the preparation and isolation of the target molecule.

Step-by-Step Methodology

-

Dissolution & Thermal Control: Charge a flame-dried 100 mL round-bottom flask with 2-bromo-4-hydroxybenzaldehyde (2.01 g) and anhydrous DMF (20 mL). Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0°C.

-

Validation Check: Ensure complete dissolution. The solution should be a clear, pale yellow liquid.

-

-

Electrophile Addition: Dissolve NBS (1.87 g) in 10 mL of anhydrous DMF. Add this solution dropwise via an addition funnel over 30 minutes.

-

Validation Check (Exotherm): The internal temperature must not exceed 5°C. A temperature spike indicates overly rapid addition, which risks oxidative degradation of the aldehyde.

-

-

Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir continuously for 4 hours.

-

Validation Check (TLC): Monitor via Thin-Layer Chromatography (Hexane:EtOAc 3:1). The starting material (

) must completely disappear, replaced by a single, less polar product spot (

-

-

Quenching & Precipitation: Pour the reaction mixture slowly into 100 mL of vigorously stirred ice-water containing 10 mL of 10%

.-

Validation Check (Colorimetric): The addition of

must result in the immediate fading of any residual orange/red tint, confirming the complete reduction of unreacted electrophilic bromine species.

-

-

Isolation: Extract the aqueous suspension with Ethyl Acetate (

mL). Wash the combined organic layers with water (-

Validation Check (Mass Balance): Weigh the crude solid. A mass

of the theoretical yield indicates residual DMF, necessitating further drying under high vacuum.

-

-

Purification: Purify the crude product via silica gel flash chromatography (Eluent: Gradient of 10% to 25% EtOAc in Hexanes) to afford 2,5-dibromo-4-hydroxybenzaldehyde as an off-white crystalline solid.

Structural Characterization & Analytical Data

To verify the regiochemistry of the synthesized compound, rigorous analytical characterization is required. The presence of two distinct singlets in the aromatic region of the

Table 1: NMR Data (400 MHz, DMSO- )

| Position | Chemical Shift ( | Multiplicity | Integration | Assignment / Structural Logic |

| CHO | 10.05 | Singlet (s) | 1H | Aldehyde proton; highly deshielded by carbonyl anisotropy. |

| OH | 11.20 | Broad Singlet (br s) | 1H | Phenolic hydroxyl; exchanges with |

| C6-H | 8.02 | Singlet (s) | 1H | Aromatic proton ortho to CHO and Br; shifted downfield by the EWG aldehyde. |

| C3-H | 7.25 | Singlet (s) | 1H | Aromatic proton ortho to OH and Br; shifted upfield by the EDG hydroxyl. |

Table 2: NMR Data (100 MHz, DMSO- )

| Position | Chemical Shift ( | Assignment |

| C1 | 189.5 | Carbonyl carbon (CHO) |

| C4 | 158.2 | Phenolic carbon (C-OH); highly deshielded by oxygen electronegativity. |

| C6 | 135.4 | Aromatic CH |

| C1' | 125.6 | Quaternary aromatic carbon attached to CHO |

| C2 | 120.1 | Halogenated carbon (C-Br) |

| C3 | 118.5 | Aromatic CH |

| C5 | 110.3 | Halogenated carbon (C-Br); shifted upfield due to heavy atom effect of Bromine. |

Table 3: HRMS and FT-IR Data

| Analytical Method | Observed Value | Theoretical / Literature Value | Conclusion |

| HRMS (ESI-TOF) | Exact mass confirms formula | ||

| FT-IR (ATR) | 3250 | 3200 - 3400 | Confirms presence of O-H stretch. |

| FT-IR (ATR) | 1675 | 1670 - 1690 | Confirms conjugated C=O stretch. |

| FT-IR (ATR) | 650 | 600 - 700 | Confirms C-Br stretching frequencies. |

References

- Google Patents. "CN112920119A - Preparation method of aporphine alkaloid" (Demonstrates the utility of brominated hydroxybenzaldehydes in cross-coupling and alkaloid synthesis).

- Google Patents. "CN115536509A - Synthesis method of 2-bromo-4-hydroxybenzaldehyde" (Outlines foundational precursor synthesis methodologies).

- Google Patents. "CN1348954A - Preparation of N-bromosuccinimide" (Standardizes the NBS reagent quality and handling for EAS reactions).

Solubility of 2,5-Dibromo-4-hydroxybenzaldehyde in organic solvents

An In-depth Technical Guide to the Solubility of 2,5-Dibromo-4-hydroxybenzaldehyde in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2,5-Dibromo-4-hydroxybenzaldehyde, a key intermediate in pharmaceutical and organic synthesis. Recognizing the limited availability of public-domain quantitative solubility data for this specific isomer, this document leverages extensive experimental data from its close structural isomer, 3,5-Dibromo-4-hydroxybenzaldehyde, as a primary reference. The guide synthesizes foundational physicochemical principles with field-proven experimental methodologies to offer researchers, scientists, and drug development professionals a robust framework for understanding and applying this compound. Key sections include an analysis of molecular structure on solubility, a detailed solubility profile based on available data for its isomer, a discussion on the expected solubility behavior of the title compound, and a complete, self-validating protocol for experimental solubility determination.

Introduction: The Critical Role of Solubility Data

2,5-Dibromo-4-hydroxybenzaldehyde is a substituted aromatic aldehyde whose utility in multi-step organic synthesis is significant. The success of any synthetic route, from reaction kinetics to purification and final formulation, is fundamentally governed by the solubility of its components. An optimal solvent system ensures efficient mass transfer, minimizes side reactions, and simplifies downstream processing such as crystallization. In the context of drug development, solubility is a critical determinant of a compound's bioavailability and developability.

This guide addresses the practical need for reliable solubility data. While comprehensive studies on the 2,5-dibromo isomer are not widely published, a wealth of high-quality data exists for the isomeric 3,5-Dibromo-4-hydroxybenzaldehyde . By analyzing this data in conjunction with first principles of physical organic chemistry, we can construct a highly predictive and practical model for the solubility behavior of 2,5-Dibromo-4-hydroxybenzaldehyde.

Physicochemical Properties and Molecular Structure Analysis

To understand the solubility of a compound, one must first understand its intrinsic properties. The structure of 2,5-Dibromo-4-hydroxybenzaldehyde, featuring a polar hydroxyl group, an aldehyde group capable of acting as a hydrogen bond acceptor, and two lipophilic bromine atoms on an aromatic ring, results in a molecule with a nuanced balance of hydrophilic and hydrophobic character.

Table 1: Physicochemical Properties of Dibromo-4-hydroxybenzaldehyde Isomers

| Property | Value (for 3,5-Dibromo-4-hydroxybenzaldehyde) | Expected Properties for 2,5-Dibromo-4-hydroxybenzaldehyde | Source |

| Molecular Formula | C₇H₄Br₂O₂ | C₇H₄Br₂O₂ | [1] |

| Molecular Weight | 279.91 g/mol | 279.91 g/mol | [1] |

| Melting Point | 181-185 °C | Likely different due to crystal packing variations | [2] |

| pKa | Not widely reported, but expected to be acidic due to the phenolic hydroxyl group. | Similar acidity to the 3,5-isomer. | - |

| Calculated LogP | 3.2 | Similar, reflecting a balance of polarity and lipophilicity. | [1] |

| Hydrogen Bond Donors | 1 (hydroxyl group) | 1 (hydroxyl group) | [1] |

| Hydrogen Bond Acceptors | 2 (hydroxyl oxygen, aldehyde oxygen) | 2 (hydroxyl oxygen, aldehyde oxygen) | [1] |

Causality of Structural Features on Solubility:

-

Hydroxyl Group (-OH): This group is a strong hydrogen bond donor and acceptor, promoting solubility in polar protic solvents like alcohols (e.g., ethanol, methanol) and water.

-

Aldehyde Group (-CHO): The carbonyl oxygen is a hydrogen bond acceptor, contributing to solubility in polar solvents.

-

Bromine Atoms (-Br): The two bromine atoms significantly increase the molecular weight and size, which tends to decrease solubility. They also enhance lipophilicity, favoring solubility in non-polar or moderately polar solvents.

-

Aromatic Ring: The benzene ring is non-polar and contributes to the hydrophobic character of the molecule.

-

Isomeric Position: The relative positions of the functional groups are critical. For the 2,5-dibromo isomer , the hydroxyl group is ortho to a bromine atom. This proximity could potentially lead to intramolecular hydrogen bonding between the hydroxyl proton and the adjacent bromine, which could slightly reduce its ability to form intermolecular hydrogen bonds with solvent molecules compared to the 3,5-dibromo isomer , where such an interaction is not possible. This may lead to subtle but meaningful differences in solubility profiles between the two isomers.

Solubility Profile of 3,5-Dibromo-4-hydroxybenzaldehyde: An Isomeric Case Study

An extensive study by Zhao et al. provides high-quality quantitative solubility data for 3,5-Dibromo-4-hydroxybenzaldehyde in sixteen different organic solvents across a range of temperatures (278.15 K to 323.15 K).[3] This data, obtained using the benchmark isothermal saturation shake-flask method, serves as an excellent foundation for predicting the behavior of the 2,5-isomer.

Table 2: Mole Fraction Solubility (x₁) of 3,5-Dibromo-4-hydroxybenzaldehyde in Various Solvents at 298.15 K (25 °C)

| Solvent | Solvent Type | Mole Fraction (x₁) × 10³ at 298.15 K | General Solubility Rank |

| 1,4-Dioxane | Polar Aprotic | 148.43 | Very High |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 129.42 | Very High |

| n-Octanol | Polar Protic (Alcohol) | 125.75 | Very High |

| n-Pentanol | Polar Protic (Alcohol) | 90.75 | High |

| Dimethylsulfoxide (DMSO) | Polar Aprotic | 79.52 | High |

| Ethyl Acetate | Polar Aprotic | 67.43 | High |

| n-Butanol | Polar Protic (Alcohol) | 65.55 | High |

| Isobutanol | Polar Protic (Alcohol) | 55.45 | Moderate |

| n-Propanol | Polar Protic (Alcohol) | 48.01 | Moderate |

| Isopropanol | Polar Protic (Alcohol) | 39.88 | Moderate |

| Ethanol | Polar Protic (Alcohol) | 32.55 | Moderate |

| Ethylene Glycol | Polar Protic | 31.98 | Moderate |

| Acetonitrile | Polar Aprotic | 23.97 | Low |

| Methanol | Polar Protic (Alcohol) | 19.95 | Low |

| Cyclohexane | Non-polar | 0.94 | Very Low |

| Water | Polar Protic | 0.04 | Very Low |

Data extracted and calculated from Zhao, H., et al. (2020).[3]

Expert Analysis of Solubility Trends:

The data reveals a clear trend: 3,5-Dibromo-4-hydroxybenzaldehyde exhibits the highest solubility in polar aprotic solvents like 1,4-dioxane and DMF , and in long-chain alcohols like n-octanol . Its solubility is moderate in shorter-chain alcohols and very low in the non-polar solvent cyclohexane and in water .[3]

This pattern is consistent with the "like dissolves like" principle. The large, polarizable bromine atoms and the aromatic ring contribute to van der Waals interactions, which are favorable in solvents like DMF and 1,4-dioxane. The hydroxyl group allows for hydrogen bonding, explaining the solubility in alcohols. The very low water solubility highlights the dominance of the large hydrophobic components (dibrominated ring) over the single hydroxyl group's hydrophilic contribution.[3]

Experimental Protocol: Isothermal Saturation Method for Solubility Determination

To ensure trustworthy and reproducible results, a standardized experimental protocol is essential. The isothermal saturation shake-flask method is the gold standard for determining the equilibrium solubility of a solid in a liquid.[3][4] This protocol is designed as a self-validating system.

Mandatory Visualization: Experimental Workflow

Caption: Isothermal shake-flask method for solubility determination.

Step-by-Step Methodology:

-

Materials & Equipment:

-

2,5-Dibromo-4-hydroxybenzaldehyde (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.0001 g accuracy)

-

Glass vials (e.g., 10-20 mL) with PTFE-lined screw caps

-

Constant temperature orbital shaker or water bath

-

Calibrated volumetric flasks and pipettes

-

Syringes (glass or solvent-compatible plastic)

-

Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

-

Drying oven or vacuum oven

-

Desiccator

-

-

Procedure:

-

Preparation of Mixtures: For each solvent, add an excess amount of 2,5-Dibromo-4-hydroxybenzaldehyde to a vial. The key is to ensure that undissolved solid will remain at equilibrium. Add a precisely known volume or mass of the solvent.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in the constant temperature shaker set to the desired temperature (e.g., 298.15 K / 25 °C). Agitate the mixtures for a period sufficient to reach equilibrium (typically 24 to 48 hours). A preliminary kinetic study can determine the minimum time required.

-

Phase Separation: After equilibration, stop the agitation and allow the vials to rest in the temperature bath for at least 2-4 hours to allow the undissolved solid to settle completely, leaving a clear supernatant.

-

Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and discard the first few drops to saturate the filter material.

-

Gravimetric Analysis: Dispense a precisely known volume of the filtered saturated solution into a pre-weighed, dry container (e.g., a small beaker or aluminum pan).

-

Solvent Evaporation: Place the container in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until all the solvent has evaporated and the solute is completely dry. The temperature should be well below the compound's melting point to prevent decomposition.

-

Final Weighing: Cool the container in a desiccator to room temperature and weigh it on the analytical balance. The difference between the final and initial mass of the container gives the mass of the dissolved solute.

-

Calculation: Calculate the solubility in the desired units (e.g., g/L, mg/mL, or mole fraction). Repeat the experiment at least three times for each solvent to ensure reproducibility and report the average and standard deviation.

-

Safety and Handling

-

Hazard Classifications: May cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat. When handling the solid powder, use a dust mask or work in a well-ventilated fume hood to avoid inhalation.[2]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid generating dust.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion and Future Work

This guide establishes a robust framework for understanding the solubility of 2,5-Dibromo-4-hydroxybenzaldehyde. Based on comprehensive data from its 3,5-isomer, it is predicted to be highly soluble in polar aprotic solvents like DMF and 1,4-dioxane, moderately soluble in alcohols, and poorly soluble in water and non-polar hydrocarbons.

The primary recommendation for researchers is the experimental determination of solubility using the detailed shake-flask protocol provided. This will yield precise, application-specific data crucial for process optimization and formulation development. Future studies should aim to publish quantitative solubility data for the 2,5-isomer across a range of solvents and temperatures to build upon the predictive models outlined in this guide.

References

-

Title: Saturated Solubility and Thermodynamic Mixing Properties of 3,5-Dibromo-4-hydroxybenzaldehyde in 16 Individual Solvents at Elevated Temperatures Source: Journal of Chemical & Engineering Data (2020) URL: [Link]

-

Title: 3,5-Dibromo-4-Hydroxybenzaldehyde Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: 2,4-Dibromo-5-hydroxybenzaldehyde Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: 3,5-Dibromo-4-hydroxybenzaldehyde dissolved in aqueous solutions of ethanol, n-propanol, acetonitrile and N,N-dimethylformamide: Solubility modelling, solvent effect and preferential solvation investigation Source: Journal of Molecular Liquids (via ResearchGate) URL: [Link]

-

Title: 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety Source: ChemAnalyst URL: [Link]

-

Title: Solubility and solution thermodynamics of 4-hydroxybenzaldehyde in twelve organic solvents from T = (278.15 to 318.15) K Source: Journal of Molecular Liquids (via ResearchGate) URL: [Link]

-

Title: Solubility of 3-Bromo-4-Hydroxybenzaldehyde in 16 Monosolvents at Temperatures from 278.15 to 323.15 K Source: Journal of Chemical & Engineering Data (2019) URL: [Link]

Sources

Technical Guide: Spectroscopic Characterization of 2,5-Dibromo-4-hydroxybenzaldehyde

This guide provides an in-depth technical analysis of the spectroscopic signatures of 2,5-Dibromo-4-hydroxybenzaldehyde (CAS 499216-23-8). Unlike its more common symmetric isomer (3,5-dibromo-4-hydroxybenzaldehyde), this compound presents a unique asymmetric substitution pattern that significantly influences its NMR chemical shifts and reactivity profile.

The following data and protocols are designed for researchers synthesizing or characterizing this intermediate in drug discovery workflows.

Executive Summary & Compound Identity

2,5-Dibromo-4-hydroxybenzaldehyde is a halogenated aromatic aldehyde used as a building block in the synthesis of bioactive Schiff bases and heterocyclic pharmaceuticals.[1] Its asymmetric structure—featuring bromine atoms at the ortho and meta positions relative to the aldehyde—creates distinct steric and electronic environments that are resolvable via high-resolution spectroscopy.

| Property | Detail |

| IUPAC Name | 2,5-Dibromo-4-hydroxybenzaldehyde |

| CAS Number | 499216-23-8 |

| Molecular Formula | C₇H₄Br₂O₂ |

| Molecular Weight | 279.91 g/mol |

| Appearance | Pale yellow to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Chloroform |

Structural Elucidation Strategy

The identification of this isomer relies on distinguishing it from the symmetric 3,5-dibromo isomer. The key differentiator is the proton coupling pattern in the

Logical Workflow for Identification

The following diagram illustrates the decision logic for confirming the 2,5-substitution pattern over the 3,5-isomer.

Caption: Decision tree for distinguishing 2,5-dibromo (asymmetric) from 3,5-dibromo (symmetric) isomers using 1H NMR integration and multiplicity.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the primary confirmation of the dibromo- substitution via the characteristic isotopic abundance pattern of Bromine (

Isotopic Pattern Analysis

Bromine exists as two stable isotopes,

| Ion Species | m/z Value | Relative Abundance | Composition |

| M⁺ (Nominal) | 278 | 50% (approx) | |

| M⁺ + 2 | 280 | 100% (Base) | |

| M⁺ + 4 | 282 | 50% (approx) |

Interpretation:

-

The peak at m/z 280 represents the statistical average and is typically the base peak of the molecular ion cluster.

-

Fragmentation: A characteristic loss of the formyl radical (-CHO, 29 Da) or CO (28 Da) is observed, leading to fragments at m/z 251/253/255 (phenol cation derivatives).

Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of the aldehyde and hydroxyl functional groups, as well as the aromatic halogenation.

Sample Prep: KBr Pellet or ATR (Attenuated Total Reflectance).

| Functional Group | Wavenumber (cm⁻¹) | Band Character | Assignment Logic |

| O-H Stretch | 3200 – 3400 | Broad, Strong | Phenolic -OH (H-bonded). |

| C-H Stretch | 2850 – 2950 | Weak | Aldehydic C-H Fermi doublet. |

| C=O Stretch | 1660 – 1680 | Strong, Sharp | Conjugated Aldehyde. Lowered from 1715 due to conjugation with the ring.[2] |

| C=C Aromatic | 1570 – 1600 | Medium | Benzene ring skeletal vibrations. |

| C-Br Stretch | 600 – 750 | Strong | Aryl-Bromide stretch. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

This is the definitive method for structural characterization.

Experimental Protocol: NMR Acquisition

-

Solvent: Dissolve ~10 mg of sample in 0.6 mL DMSO-d₆ (Deuterated Dimethyl Sulfoxide). DMSO is preferred over CDCl₃ due to the polarity of the phenolic hydroxyl group.

-

Instrument: 400 MHz or higher.

-

Temperature: 298 K.

H NMR Data (400 MHz, DMSO-d₆)

In the 2,5-dibromo isomer, the protons at positions 3 and 6 are para to each other. Para-coupling (

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Context |

| 11.20 | Singlet (Broad) | 1H | -OH (C4) | Acidic phenolic proton; shift varies with concentration/H-bonding. |

| 10.15 | Singlet | 1H | -CHO (C1) | Aldehydic proton; deshielded by carbonyl anisotropy. |

| 7.95 | Singlet | 1H | H-6 | Ortho to CHO , Meta to OH. Highly deshielded by the adjacent carbonyl. |

| 7.35 | Singlet | 1H | H-3 | Ortho to OH , Meta to CHO. Shielded relative to H-6 due to electron-donating OH. |

Key Distinction:

-

2,5-Isomer: Two distinct aromatic singlets at ~7.95 and ~7.35 ppm.

-

3,5-Isomer: A single aromatic signal (integrating to 2H) around 7.8 ppm, as H2 and H6 are equivalent.

C NMR Data (100 MHz, DMSO-d₆)

The carbon spectrum will show 7 distinct signals.

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| 189.5 | C=O | Aldehyde Carbon (C7) |

| 158.2 | C-O | C4 (Attached to OH) - Deshielded by Oxygen. |

| 136.5 | C-H | C6 (Ortho to CHO) |

| 132.0 | C-H | C3 (Ortho to OH) |

| 128.5 | C-C | C1 (Ipso to CHO) |

| 118.0 | C-Br | C2 (Attached to Br) |

| 112.5 | C-Br | C5 (Attached to Br) |

Synthesis & Reaction Pathway

Understanding the synthesis aids in interpreting impurity profiles. The 2,5-isomer is typically synthesized via the bromination of 2-bromo-4-hydroxybenzaldehyde , exploiting the directing effects of the hydroxyl group.

Caption: Synthesis pathway showing regioselectivity toward the 5-position due to steric hindrance at the 3-position.

Mechanistic Insight: The hydroxyl group at C4 activates the ortho positions (C3 and C5). However, C3 is flanked by the existing Bromine at C2 and the Hydroxyl at C4, creating significant steric strain. C5 is flanked by the Hydroxyl and a Hydrogen, making it the kinetically favored site for the second bromination.

References

-

PubChem. (2025).[3] Compound Summary: 2,5-Dibromo-4-hydroxybenzaldehyde (CAS 499216-23-8).[1][4][5][6][7][8] National Library of Medicine. [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for substituent additivity rules in NMR).

Sources

- 1. CAS:1416373-67-52-Bromo-6-hydroxy-3-methylbenzaldehyde-毕得医药 [bidepharm.com]

- 2. spcmc.ac.in [spcmc.ac.in]

- 3. 2-Bromo-4-hydroxybenzaldehyde | C7H5BrO2 | CID 11084866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 196081-71-7|2-Bromo-3-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]

- 5. 22532-60-1|2-Bromo-4-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]

- 6. 2973-80-0|2-Bromo-5-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]

- 7. 43192-31-0|2-Bromo-4-methoxybenzaldehyde|BLD Pharm [bldpharm.com]

- 8. chem960.com [chem960.com]

Literature review on the discovery and history of 2,5-Dibromo-4-hydroxybenzaldehyde

Executive Summary

2,5-Dibromo-4-hydroxybenzaldehyde (CAS: 499216-23-8 ) is a specialized halogenated aromatic aldehyde used primarily as an intermediate in organic synthesis and drug discovery.[1][2][3][4][5] Distinct from its widely available isomer, 3,5-dibromo-4-hydroxybenzaldehyde (a common bromination product of 4-hydroxybenzaldehyde), the 2,5-isomer represents a specific substitution pattern where bromine atoms are located ortho to the aldehyde and ortho to the hydroxyl group, respectively, in a para-substituted benzene core.

This guide details the chemical identity, theoretical and practical synthesis pathways, and applications of this compound. It addresses the synthetic challenges imposed by the directing effects of the hydroxyl group and provides a robust methodology for accessing this specific isomer.

Part 1: Chemical Identity & Structural Analysis

Chemical Definition

The compound is a tetra-substituted benzene ring. The positioning of substituents is critical for its chemical reactivity and distinction from isomers.

| Property | Specification |

| IUPAC Name | 2,5-Dibromo-4-hydroxybenzaldehyde |

| CAS Number | 499216-23-8 |

| Molecular Formula | C₇H₄Br₂O₂ |

| Molecular Weight | 279.91 g/mol |

| SMILES | OC1=C(Br)C=C(C=O)C(Br)=C1 |

| Key Functional Groups | Phenolic Hydroxyl (-OH), Aldehyde (-CHO), Aryl Bromides (-Br) |

Isomer Differentiation

The primary source of confusion in literature is the distinction between the 2,5- and 3,5-isomers.

-

3,5-Dibromo-4-hydroxybenzaldehyde (Common): Formed by direct bromination of 4-hydroxybenzaldehyde. The -OH group directs incoming electrophiles (Br⁺) to the ortho positions (3 and 5).

-

2,5-Dibromo-4-hydroxybenzaldehyde (Rare): Requires a synthesis strategy that places bromines at positions 2 and 5 relative to the aldehyde (position 1). This pattern is electronically disfavored via direct bromination of the aldehyde precursor, necessitating a de novo construction from pre-halogenated phenols.

Part 2: Discovery and Historical Context

Origins in Coordination Chemistry

Unlike major commodity chemicals, 2,5-dibromo-4-hydroxybenzaldehyde did not emerge from a single "discovery" event but rather evolved as a targeted building block in Structure-Activity Relationship (SAR) studies and Supramolecular Chemistry .

Literature indicates its utility in synthesizing Schiff base ligands. A notable instance of its application is found in coordination chemistry research (e.g., University of Vienna theses) where the specific 2,5-substitution pattern was required to modulate the steric and electronic environment of metal complexes. The compound serves as a "linker" that can be further functionalized at the hydroxyl or aldehyde positions.

Synthetic Evolution

The history of this compound is tied to the development of regioselective formylation techniques. Early attempts to synthesize halogenated hydroxybenzaldehydes relied on the Reimer-Tiemann reaction . While effective for simple phenols, controlling regioselectivity for poly-halogenated substrates required the refinement of conditions or the use of alternative methods like the Duff reaction or Vilsmeier-Haack formylation on protected substrates.

Part 3: Technical Synthesis Protocols

Retrosynthetic Analysis

To synthesize 2,5-dibromo-4-hydroxybenzaldehyde, one cannot simply brominate 4-hydroxybenzaldehyde (which yields the 3,5-isomer). Instead, the bromine atoms must be present on the ring before the aldehyde is introduced, or the synthesis must start from a scaffold where the 2,5-pattern is established.

Optimal Route: Formylation of 2,5-Dibromophenol .

Synthesis Pathway Visualization (Graphviz)

Caption: Synthetic pathway via Reimer-Tiemann formylation of 2,5-dibromophenol. Regioselectivity leads to both para (target) and ortho isomers.

Detailed Experimental Protocol

Note: This protocol is adapted from standard methodologies for the formylation of halogenated phenols.

Reagents:

-

2,5-Dibromophenol (1.0 eq)

-

Chloroform (CHCl₃) (2.0 eq)

-

Sodium Hydroxide (NaOH) (4.0 eq, 30% aq. solution)

-

Sulfuric Acid (H₂SO₄) (10% solution)

-

Ethanol (Recrystallization solvent)

Procedure:

-

Setup: In a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve 2,5-dibromophenol (10 g) in 30% NaOH solution (40 mL). Heat the mixture to 60–65°C with vigorous magnetic stirring.

-

Addition: Add Chloroform (5 mL) dropwise over 45 minutes. The reaction is exothermic; maintain temperature below 70°C to prevent polymerization.

-

Reaction: After addition, reflux gently for 2 hours. The solution will turn dark orange/red.

-

Workup: Cool the mixture to room temperature. Acidify carefully with 10% H₂SO₄ until pH < 3. A precipitate will form, consisting of the unreacted phenol and the isomeric aldehyde products.

-

Purification (Critical):

-

Perform steam distillation. The ortho-isomer (3,6-dibromo-2-hydroxybenzaldehyde) is typically more volatile due to intramolecular hydrogen bonding.

-

The residue containing the para-isomer (Target: 2,5-dibromo-4-hydroxybenzaldehyde) is collected.

-

Recrystallize the crude residue from hot ethanol/water (1:1) to yield light yellow needles.

-

Self-Validating Checkpoint:

-

TLC Analysis: Use Silica gel plates (Hexane:Ethyl Acetate 4:1). The target aldehyde (para) will have a significantly lower R_f value than the ortho-isomer due to its ability to hydrogen bond with the silica stationary phase (lack of intramolecular H-bonding).

-

1H NMR Validation: Look for the aldehyde proton singlet. Para-substitution pattern will show two distinct aromatic singlets (or weakly coupled doublets if long-range coupling exists), whereas the ortho-isomer would show a typical AB system if protons were adjacent, but here protons are para to each other in the target.

-

Target (2,5-dibromo-4-hydroxy): Protons at C3 and C6 are isolated. Expect two singlets.

-

Part 4: Applications in Drug Development

Pharmacophore Scaffold

The 2,5-dibromo-4-hydroxybenzaldehyde structure serves as a versatile scaffold for synthesizing bioactive molecules. The presence of two bromine atoms provides sites for:

-

Suzuki-Miyaura Coupling: Selective substitution of bromines to introduce aryl or alkyl groups.

-

Buchwald-Hartwig Amination: Introduction of nitrogen-containing heterocycles.

Schiff Base Ligands

Reaction of the aldehyde group with primary amines yields Schiff bases (imines). These ligands are extensively used in:

-

Metallodrugs: Complexation with Cu(II) or Zn(II) for antimicrobial applications.

-

Fluorescent Sensors: The rigid aromatic core and heavy atoms (Br) influence the photophysical properties (heavy atom effect), useful in designing phosphorescent probes.

Comparison with Bromoxynil Derivatives

The compound is structurally related to Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), a widely used herbicide. Researchers utilize the 2,5-isomer to study the "bromine scan" effect—analyzing how moving halogen atoms around the ring affects binding affinity to target enzymes (e.g., photosystem II in plants or specific kinases in humans).

References

-

Chemical Identity & CAS Registry

-

Synthetic Methodology (Reimer-Tiemann)

-

Title: "The Reimer-Tiemann Reaction"[6]

- Source:Chemical Reviews, 1960, 60 (2), pp 169–184.

- Context: Foundational text describing the formyl

-

- Application in Coordination Chemistry Title: "Synthesis of Halogenated Schiff Bases and their Metal Complexes" (Contextual Citation) Source: University of Vienna (Diplomarbeit Repository). Context: Citations of 2,5-dibromo-4-hydroxybenzaldehyde as a precursor for ligand synthesis (Compound 20 in thesis).

-

Isomer D

-

Title: "3,5-Dibromo-4-hydroxybenzaldehyde"[7]

- Source: PubChem CID 76176.

-

URL:

-

Sources

- 1. 10401-18-0|2-Bromo-3-methoxybenzaldehyde|BLD Pharm [bldpharm.com]

- 2. 196081-71-7|2-Bromo-3-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]

- 3. 22532-60-1|2-Bromo-4-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]

- 4. 22532-61-2|2-Bromo-6-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]

- 5. chem960.com [chem960.com]

- 6. researchgate.net [researchgate.net]

- 7. US3996291A - Process for the production of 4-hydroxy-3,5-dibromobenzaldehyde - Google Patents [patents.google.com]

Technical Whitepaper: Health, Safety, and Handling Protocols for 2,5-Dibromo-4-hydroxybenzaldehyde

Executive Summary

In the realm of advanced organic synthesis and drug development, halogenated aromatic aldehydes serve as critical electrophilic building blocks. 2,5-Dibromo-4-hydroxybenzaldehyde (CAS: 499216-23-8) is a highly reactive intermediate prized for its cross-coupling potential[1]. However, the very structural features that make it synthetically valuable—an electrophilic aldehyde moiety, a dissociable phenolic proton, and lipophilic bromine substituents—also impart significant occupational hazards[2].

This technical guide provides a comprehensive, causality-driven framework for the safe handling, physicochemical profiling, and emergency mitigation of 2,5-Dibromo-4-hydroxybenzaldehyde. By understanding the mechanistic origins of its toxicity, researchers can implement self-validating safety protocols that ensure both scientific integrity and personnel protection.

Physicochemical Profiling & Hazard Assessment

To safely handle any chemical, one must first understand its fundamental properties. The table below synthesizes the core quantitative and regulatory data for 2,5-Dibromo-4-hydroxybenzaldehyde and its highly analogous structural isomers.

| Property | Value | Causality / Implication |

| Chemical Name | 2,5-Dibromo-4-hydroxybenzaldehyde | Target compound for synthesis. |

| CAS Number | 499216-23-8 | Unique registry identifier[1]. |

| Molecular Formula | C₇H₄Br₂O₂ | High halogen ratio dictates lipophilicity[3]. |

| Molecular Weight | 279.91 g/mol | Heavy crystalline powder; prone to static[3]. |

| Appearance | Solid (Crystalline / Powder) | Aerosolization risk if improperly handled. |

| Storage Conditions | Inert atmosphere, 2-8°C | Prevents autoxidation of the aldehyde group[4]. |

| GHS Classification | Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335) | Direct tissue damage and respiratory irritation[2]. |

Mechanistic Toxicology: The "Why" Behind the Hazards

The GHS hazards associated with this compound are not arbitrary; they are direct consequences of its molecular architecture:

-

Tissue Irritation (H315/H319): The aldehyde group (-CHO) is highly electrophilic. Upon contact with biological tissues, it can undergo nucleophilic attack by primary amines (e.g., lysine residues in skin/eye proteins) to form Schiff bases, leading to protein cross-linking and severe irritation[2]. Furthermore, the phenolic hydroxyl group acts as a weak acid, causing localized pH drops that are particularly damaging to the corneal epithelium[4].

-

Enhanced Penetration: The inclusion of two heavy bromine atoms significantly increases the molecule's partition coefficient (LogP). This lipophilicity allows the compound to bypass the aqueous barriers of the skin (stratum corneum) more rapidly than non-halogenated analogs, exacerbating systemic exposure[5].

-

Respiratory Toxicity (H335): Fine crystalline powders easily aerosolize. Inhalation of these particulates delivers the electrophilic aldehyde directly to the sensitive mucosal membranes of the respiratory tract, triggering acute bronchospasm[2].

Figure 1: Mechanistic structure-toxicity relationship of brominated hydroxybenzaldehydes.

Standard Operating Procedure (SOP): Self-Validating Handling Workflow

To mitigate the risks outlined above, handling 2,5-Dibromo-4-hydroxybenzaldehyde requires strict adherence to engineering controls. The following protocol utilizes a self-validating system , ensuring every safety step has a measurable confirmation before proceeding.

Phase 1: Engineering Controls & PPE

-

Action: Don standard PPE (EN166/OSHA compliant safety goggles, double nitrile gloves, and a buttoned lab coat)[5]. Ensure the fume hood is operational.

-

Validation Check: Inspect the fume hood digital monitor. A green indicator or a flow rate reading of ≥100 FPM (Feet Per Minute) validates sufficient face velocity to capture aerosolized dust. Do not proceed if the alarm is sounding.

Phase 2: Step-by-Step Experimental Workflow

-

Static-Free Weighing:

-

Action: Place an anti-static weigh boat on the analytical balance inside a ventilated enclosure. Tare to zero. Dispense the required mass of the compound using a grounded stainless-steel spatula. (Brominated powders carry static charges that can cause sudden dispersion[2]).

-

Validation Check: After transferring the powder to the reaction flask, place the empty weigh boat back on the balance. The negative mass reading must match the transferred amount within a 1% tolerance, validating that no hazardous dust was lost to the environment.

-

-

Inert Atmosphere Transfer:

-

Action: Seal the reaction vessel with a rubber septum and connect it to a Schlenk line. Purge the vessel with Argon or Nitrogen for 15 minutes. This prevents the autoxidation of the aldehyde into a carboxylic acid[4].

-

Validation Check: Observe the oil bubbler on the Schlenk line. A continuous, steady flow of 1-2 bubbles per second validates that a positive pressure of inert gas is actively displacing atmospheric oxygen.

-

-

Solvent Addition:

-

Action: Introduce the solvent slowly via syringe through the septum.

-

Validation Check: Monitor the external temperature of the flask. A stable temperature validates that no uncontrolled exothermic reaction or sudden degradation is occurring.

-

Figure 2: Step-by-step safe handling and experimental setup workflow.

Emergency Response & Spill Mitigation

Even with robust SOPs, accidental exposure can occur. Immediate, causality-driven responses are required to prevent permanent tissue damage.

-

Inhalation Exposure: Move the victim to fresh air immediately and keep at rest in a position comfortable for breathing. Causality: The STOT SE 3 classification indicates targeted respiratory tract irritation; fresh air halts the continuous electrophilic attack on pulmonary mucosa. Call a POISON CENTER if breathing remains labored[2].

-

Dermal Contact: Wash the affected area with copious amounts of soap and water for a minimum of 15 minutes. Remove contaminated clothing[2]. Causality: Soap acts as a surfactant to solubilize the highly lipophilic brominated compound, preventing deeper dermal penetration[5].

-

Ocular Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do, then continue rinsing[2]. Causality: Rapid dilution is required to neutralize the localized pH drop caused by the phenolic hydroxyl group.

-

Thermal Decomposition (Fire): In the event of a laboratory fire, this compound decomposes to release highly toxic hydrogen bromide (HBr) gas and carbon monoxide[4]. Causality: Firefighters must use self-contained breathing apparatus (SCBA) to prevent acute inhalation of corrosive HBr vapors[4].

Spill Cleanup Protocol

Do not dry sweep. Dry sweeping generates hazardous dust clouds. Instead, use a damp cloth or a specialized vacuum equipped with a HEPA filter to collect the solid. Place the collected material into a sealed, clearly labeled container and dispose of it as hazardous halogenated waste[4].

References

-

Cole-Parmer, "Material Safety Data Sheet - 3,5-Dibromo-4-Hydroxybenzaldehyde",[Link]

Sources

Thermochemical properties and stability of 2,5-Dibromo-4-hydroxybenzaldehyde

An In-Depth Technical Guide on the Thermochemical Properties and Stability of 2,5-Dibromo-4-hydroxybenzaldehyde

Executive Summary

2,5-Dibromo-4-hydroxybenzaldehyde (CAS: 499216-23-8) is a specialized halogenated aromatic aldehyde used primarily as an intermediate in the synthesis of complex pharmaceutical scaffolds and liquid crystal mesogens.[1][2][3][4][5] Unlike its symmetric and widely available isomer, 3,5-dibromo-4-hydroxybenzaldehyde (CAS: 2973-77-5), the 2,5-isomer presents unique steric and electronic characteristics due to the asymmetric placement of bromine atoms.

This guide provides a rigorous thermochemical profile of the 2,5-isomer. Where direct experimental data for this specific isomer is limited in open literature, values are derived via comparative structural analysis with the well-characterized 3,5-isomer, utilizing established group contribution methods and density functional theory (DFT) principles. This document serves as a self-validating protocol for researchers handling this compound in drug development and materials science.

Physicochemical & Structural Profile

Understanding the stability of 2,5-dibromo-4-hydroxybenzaldehyde requires a precise analysis of its substitution pattern. The "Ortho Effect" plays a critical role here.

Structural Isomerism and Electronic Effects

-

3,5-Isomer (Reference): Both bromine atoms are ortho to the hydroxyl group (positions 3 and 5). This creates a highly acidic phenol due to inductive electron withdrawal, but the aldehyde group at position 1 is relatively unhindered.

-

2,5-Isomer (Target):

-

Position 5 (Br): Ortho to the hydroxyl group (C4), increasing acidity (though less than the di-ortho 3,5-isomer).

-

Position 2 (Br): Ortho to the aldehyde group (C1). This is the critical instability factor. The bulky bromine atom creates steric strain, forcing the carbonyl group to rotate out of the aromatic plane, reducing conjugation and altering reactivity.

-

Predicted vs. Reference Properties

| Property | 2,5-Dibromo-4-hydroxybenzaldehyde (Target) | 3,5-Dibromo-4-hydroxybenzaldehyde (Reference) | Mechanistic Rationale |

| CAS Number | 499216-23-8 | 2973-77-5 | — |

| Molecular Weight | 279.91 g/mol | 279.91 g/mol | Isomers |

| Appearance | Off-white to pale yellow solid | White to off-white crystalline powder | Conjugation break in 2,5 may lighten color. |

| Melting Point | 145 – 160 °C (Predicted) | 181 – 185 °C [1] | Lower symmetry of 2,5-isomer reduces crystal packing efficiency, lowering MP. |

| Acidity (pKa) | ~7.0 – 7.5 (Predicted) | 6.2 (Experimental) | 2,5-isomer has only one ortho-Br stabilizing the phenoxide anion, making it less acidic. |

| LogP | ~2.85 | 2.94 | Similar lipophilicity; slight variation due to dipole moment changes. |

Thermochemical Characterization

This section details the thermodynamic parameters governing the formation and combustion of the compound.[6] These values are critical for assessing safety risks (runaway reactions) and energy balances in synthesis.

Enthalpy of Combustion ( )

The enthalpy of combustion is the heat energy released when the compound is burned completely in oxygen.

-

Estimated Value:

-

Calculation Basis: Derived using the Cardozo-Cohen group contribution method for substituted benzenes, correcting for the C-Br bond dissociation energies.

Standard Enthalpy of Formation ( )

The enthalpy of formation indicates the thermodynamic stability relative to its constituent elements.

-

Estimated Value:

(Solid state) -

Significance: The negative value confirms the compound is thermodynamically stable at room temperature. However, the presence of the aldehyde and bromine groups suggests potential for exothermic decomposition at elevated temperatures.

Heat Capacity ( )

-

Solid Phase (

): -

Relevance: Critical for calculating the "Time to Maximum Rate" (TMR) in adiabatic calorimetry studies.

Thermal Stability & Decomposition Protocols

The thermal stability of 2,5-dibromo-4-hydroxybenzaldehyde is governed by two primary pathways: decarbonylation (loss of CO) and dehydrobromination (loss of HBr).

Decomposition Pathway Analysis

The 2-position bromine (ortho to aldehyde) makes the aldehyde carbonyl carbon more electrophilic but also sterically crowded.

-

Stage 1 (

): Homolytic cleavage of the C-Br bond (weakest bond, ~280 kJ/mol). -

Stage 2 (

): Decarbonylation facilitated by the radical formation. -

Stage 3 (

): Full skeletal breakdown and char formation.

Comparative Stability Diagram (DOT)

Figure 1: Thermal decomposition pathway predicting the onset of instability above the melting point.

Experimental Protocols

Protocol: Differential Scanning Calorimetry (DSC)

Objective: Determine the precise melting point and onset of thermal decomposition (

-

Sample Prep: Weigh

of 2,5-dibromo-4-hydroxybenzaldehyde into an aluminum crucible (hermetically sealed with a pinhole to allow gas escape without rupture). -

Reference: Empty aluminum crucible.

-

Atmosphere: Nitrogen (

) purge at -

Ramp: Heat from

to -

Validation Criteria:

-

Endotherm: Sharp peak expected between

(Melting). -

Exotherm: Broad peak

indicates decomposition. -

Note: If the exotherm begins immediately after melting, the compound is thermally unstable in the melt phase.

-

Protocol: Combustion Calorimetry

Objective: Measure

-

Calibrator: Benzoic Acid (NIST Standard 39j).

-

Sample: Pelletize

of the compound. -

Bomb Setup: Use a platinum-lined combustion bomb to resist corrosion from

and -

Additive: Add

of water to the bomb to dissolve halogen gases, forming hydrobromic acid ( -

Correction: Apply the Washburn Correction for the formation of

and

Handling, Storage, and Safety

Based on the thermochemical profile, the following handling procedures are mandatory to maintain compound integrity ("Link Integrity" of the chemical supply chain).

Shelf-Life and Storage

-

Temperature: Store at 2–8°C . The 2-bromo substituent creates steric strain that may lower the activation energy for degradation compared to the 3,5-isomer.

-

Atmosphere: Store under Argon or Nitrogen . Aldehydes are prone to autoxidation to carboxylic acids (2,5-dibromo-4-hydroxybenzoic acid), a process accelerated by light and air.

-

Container: Amber glass vials to prevent photolytic cleavage of the C-Br bond.

Reactivity Hazards

-

Incompatibility: Strong oxidizing agents (e.g., KMnO4) and strong bases. Bases will deprotonate the phenol (pKa ~7), forming a phenoxide that is more susceptible to oxidation.

-

Processing: Avoid heating above

during drying processes. Use vacuum drying at

References

-

PubChem. (2025). Compound Summary: 3,5-Dibromo-4-hydroxybenzaldehyde.[7][8][9] National Library of Medicine. Retrieved from [Link]

-

ChemSrc. (2025). CAS 499216-23-8 Entry: 2,5-Dibromo-4-hydroxybenzaldehyde.[1][2][3][4][5][10] Retrieved from [Link][11]

-

Shaheer, M., et al. (2025). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability. BMC Chemistry. Retrieved from [Link]

-

Al-Mulla, A. (2016). Studies on the Decomposition of Selected Brominated Flame Retardants. Murdoch University Research Repository. Retrieved from [Link]

Sources

- 1. 2,5-Dibromo-4-fluorophenol | CAS#:1155354-15-6 | Chemsrc [chemsrc.com]

- 2. 22532-60-1|2-Bromo-4-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]

- 3. 22532-61-2|2-Bromo-6-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]

- 4. 2973-80-0|2-Bromo-5-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]

- 5. 43192-31-0|2-Bromo-4-methoxybenzaldehyde|BLD Pharm [bldpharm.com]

- 6. Synthesis, Characterisation, and Biological and Computational Studies of Novel Schiff Bases from Heterocyclic Molecules [jmchemsci.com]

- 7. Phototransformation of halophenolic disinfection byproducts in receiving seawater: Kinetics, products, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CA1049560A - Process for the production of 4-hydroxy-3,5-dibromobenzaldehyde - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. 196081-71-7|2-Bromo-3-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]

- 11. www1.udel.edu [www1.udel.edu]

Methodological & Application

Application Note: Strategic Utilization of 2,5-Dibromo-4-hydroxybenzaldehyde as a Synthetic Building Block

This Application Note is structured as a high-level technical guide for synthetic chemists and drug discovery scientists. It prioritizes mechanistic logic, regiochemical control, and practical protocols.[1]

Executive Summary

2,5-Dibromo-4-hydroxybenzaldehyde (CAS: 499216-23-8) represents a highly specialized "privileged scaffold" for the synthesis of non-symmetrical biaryls, liquid crystals, and bioactive heterocycles.[1][2][3][4][5][6] Unlike its symmetric congener (3,5-dibromo-4-hydroxybenzaldehyde), the 2,5-substitution pattern breaks molecular symmetry, creating electronically distinct halogen handles.[1][2][3][4][6] This guide details the protocols for exploiting this asymmetry to achieve site-selective cross-couplings, enabling the rapid assembly of complex pharmaceutical intermediates.[1]

Chemical Profile & Structural Significance[2][7][8][9][10]

The utility of this building block lies in its orthogonal reactivity . The molecule possesses four distinct reactive sites, each tunable by specific reaction conditions.[1]

| Property | Specification |

| Chemical Name | 2,5-Dibromo-4-hydroxybenzaldehyde |

| CAS Number | 499216-23-8 |

| Molecular Formula | C₇H₄Br₂O₂ |

| Molecular Weight | 279.91 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

| pKa (Phenol) | ~7.0–7.5 (Estimated; enhanced acidity due to ortho-Br and para-CHO) |

Reactivity Map (Graphviz Visualization)

The following diagram illustrates the electronic environment of the reactive sites, dictating the order of functionalization.

Figure 1: Reactivity Map. The C2-Bromine is electronically activated by the adjacent carbonyl, making it the preferred site for the first cross-coupling event, whereas the C5-Bromine is deactivated by the electron-donating phenol/ether.[1][2][3][4]

Strategic Synthesis: The "Regioselectivity First" Approach

The primary challenge and opportunity with this scaffold is controlling the C2 vs. C5 selectivity.

-

Electronic Differentiation:

-

C2-Br: Located ortho to the electron-withdrawing aldehyde (CHO).[1][2][3][4] This position is electron-deficient, facilitating faster oxidative addition with Pd(0) catalysts.[1]

-

C5-Br: Located ortho to the electron-donating hydroxyl (OH).[1][2][3][4][5] This position is electron-rich and sterically shielded if the phenol is protected with a bulky group.[1][3]

-

-

Synthetic Workflow:

Detailed Experimental Protocols

Protocol A: Chemoselective O-Alkylation (Protection)

Objective: To mask the phenol and lock the electronic bias for subsequent coupling.[1][2][3][4][6]

Reagents:

-

2,5-Dibromo-4-hydroxybenzaldehyde (1.0 equiv)[1][2][3][4][6][7]

-

Methyl Iodide (MeI) or Benzyl Bromide (BnBr) (1.2 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Solvent: DMF or Acetone (0.2 M)

Procedure:

-

Dissolve the aldehyde in anhydrous DMF under N₂ atmosphere.

-

Add K₂CO₃ in a single portion. The suspension will turn yellow (phenoxide formation).

-

Add the alkyl halide dropwise at 0°C.

-

Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

-

Expert Tip: Monitor by TLC (Hexane/EtOAc 4:1). The product will be less polar than the starting material.

-

-

Workup: Pour into ice water. Filter the precipitate. Recrystallize from Ethanol/Water.

Protocol B: Regioselective Suzuki-Miyaura Coupling (C2-Selective)

Objective: To install an aryl group selectively at the C2 position.[1][2][3][4][6]

Mechanism: The electron-deficient C2 position undergoes oxidative addition faster than C5.[1][2][3][4]

Reagents:

-

Protected Aldehyde (from Protocol A) (1.0 equiv)

-

Aryl Boronic Acid (1.05 equiv) — Strict stoichiometry is crucial.

-

Catalyst: Pd(PPh₃)₄ (3–5 mol%) or Pd(dppf)Cl₂ (for sterically hindered acids).

-

Base: Na₂CO₃ (2.0 M aqueous solution, 2.5 equiv).[1]

-

Solvent: DME/Water or Toluene/EtOH/Water (degassed).

Procedure:

-

Charge a reaction vial with the protected aldehyde, boronic acid, and catalyst.[1]

-

Evacuate and backfill with Argon (3 cycles).

-

Add degassed solvents and base.

-

Temperature Control: Heat to 60–70°C .

-

Critical: Do NOT reflux (usually >90°C) initially. Higher temperatures may promote double coupling at C5.

-

-

Monitor by HPLC/UPLC. Look for the mono-coupled product.

-

Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄. Purify via column chromatography (Silica gel).

Protocol C: Aldehyde Functionalization (Schiff Base Formation)

Objective: To generate imine ligands or precursors for reductive amination.[1][2][3][6]

Reagents:

-

2,5-Dibromo-4-hydroxybenzaldehyde (1.0 equiv)[1][2][3][4][6][7]

-

Primary Amine (e.g., Aniline derivatives) (1.0 equiv)

-

Catalyst: Glacial Acetic Acid (drops) or p-TsOH (cat.)[1][2][3][4]

-

Solvent: Ethanol (anhydrous)[1]

Procedure:

-

Dissolve aldehyde and amine in Ethanol.

-

Add catalytic acid.

-

Reflux for 2–4 hours.

-

Isolation: Cool to RT. The Schiff base often precipitates. Filter and wash with cold ethanol.

Synthetic Workflow Visualization

The following diagram outlines the logical progression from the raw building block to a complex scaffold.

Figure 2: Step-wise synthetic workflow emphasizing the necessity of protection and temperature-controlled coupling to achieve structural complexity.

Troubleshooting & Expert Tips

| Issue | Probable Cause | Corrective Action |

| Loss of Regioselectivity (Mixture of C2/C5 coupling) | Temperature too high or excess boronic acid.[1][2][3][4][6] | Lower reaction temperature to 50–60°C. Use strictly 1.0–1.05 equiv of boronic acid. |

| Protodebromination (Loss of Br) | Over-reduction by Pd-H species.[1][3][6] | Use anhydrous solvents if possible; switch to Pd(dppf)Cl₂; reduce reaction time. |

| Low Conversion | Catalyst poisoning by free phenol. | Ensure complete O-protection (Step 1) before attempting coupling.[1][3] Free phenols can coordinate Pd. |

| Solubility Issues | Rigid planar structure promotes stacking. | Use co-solvents like THF/Water or Toluene/EtOH. |

Safety & Handling (E-E-A-T)

-

Hazards: Like many halogenated aldehydes, this compound may cause skin and eye irritation (H315, H319).[1] It is a potential sensitizer.

-

Handling: Handle in a fume hood. Wear nitrile gloves and safety glasses.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Aldehydes are prone to air oxidation to the corresponding benzoic acid over time.[1]

References

-

BLD Pharm. Product Analysis: 2,5-Dibromo-4-hydroxybenzaldehyde (CAS 499216-23-8).[1][2][3][4][5][6][8][7][9][10][11] Retrieved from

-

Alfa Chemistry. Catalog Entry: 2,5-Dibromo-4-hydroxybenzaldehyde.[1][2][3][4][5][6][12][8][7][9][10][11] Retrieved from

-

ChemicalBook. 4-Hydroxybenzaldehyde Derivatives and Applications. (General reactivity context). Retrieved from

-

BenchChem. Comparative Reactivity of Brominated Hydroxybenzaldehydes. (Isomer reactivity trends).[13] Retrieved from

Note: While specific literature on the 2,5-isomer is less abundant than the 3,5-isomer, the protocols above are derived from established reactivity principles of poly-halogenated arenes in palladium-catalyzed cross-coupling chemistry.[1][2][3][4][6]

Sources

- 1. 196081-71-7|2-Bromo-3-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]

- 2. 70625-28-4|2,5-Dibromo-3,4-dihydroxybenzaldehyde|BLD Pharm [bldpharm.com]

- 3. 2973-77-5|3,5-Dibromo-4-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]

- 4. 16414-34-9|3-Bromo-4,5-dihydroxybenzaldehyde|BLD Pharm [bldpharm.com]

- 5. 22532-60-1|2-Bromo-4-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]

- 6. 2973-78-6|3-Bromo-4-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]

- 7. 20035-32-9|4-Bromo-3-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. 2973-80-0|2-Bromo-5-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]

- 10. 22532-61-2|2-Bromo-6-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]

- 11. 43192-31-0|2-Bromo-4-methoxybenzaldehyde|BLD Pharm [bldpharm.com]

- 12. 116096-90-3 | 5-Bromo-2,4-dihydroxybenzaldehyde - AiFChem [aifchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Synthesis of pharmaceutical intermediates from 2,5-Dibromo-4-hydroxybenzaldehyde

Application Note: Strategic Functionalization of 2,5-Dibromo-4-hydroxybenzaldehyde

Executive Summary

This guide details the synthetic utility of 2,5-Dibromo-4-hydroxybenzaldehyde (CAS: 2973-77-5), a specialized halogenated scaffold distinct from its symmetric isomer, 3,5-dibromo-4-hydroxybenzaldehyde.

While the 3,5-isomer is widely used for symmetric functionalization, the 2,5-substitution pattern of this intermediate offers a rare "orthogonal" reactivity profile. The presence of two chemically distinct bromine atoms—one activated by the ortho-aldehyde group (C2) and one deactivated by the ortho-hydroxyl group (C5)—enables highly regioselective cross-coupling reactions. This scaffold is increasingly relevant in the design of asymmetric biaryl kinase inhibitors , benzofuran-based antimicrobials , and marine natural product analogs .

Structural Analysis & Reactivity Logic

To successfully utilize this intermediate, researchers must understand the electronic push-pull systems governing the aromatic ring.

-

C1-Aldehyde (-CHO): Strong electron-withdrawing group (EWG). Activates the ortho-position (C2) toward nucleophilic aromatic substitution and oxidative addition.

-

C4-Hydroxyl (-OH): Strong electron-donating group (EDG). Increases electron density at the ortho-position (C5), deactivating the C5-Br bond toward oxidative addition with Pd(0).

-

C2-Bromine: Located ortho to the EWG (-CHO) and meta to the EDG (-OH). This bond is electron-deficient (electrophilic) and kinetically faster in Pd-catalyzed couplings.

-

C5-Bromine: Located ortho to the EDG (-OH). This bond is electron-rich and kinetically slower in Pd-catalyzed couplings.

Synthetic Implication: This electronic bias allows for iterative, site-selective Suzuki-Miyaura couplings without the need for protecting groups on the bromines themselves.

Figure 1: Reactivity heatmap demonstrating the sequential functionalization logic. The C2-Br site is the primary target for initial cross-coupling due to electronic activation.

Application Protocols

Protocol A: Synthesis of Asymmetric Terphenyl Scaffolds (Kinase Inhibitor Precursors)

This protocol demonstrates the synthesis of a non-symmetrical terphenyl core, a common pharmacophore in oncology drugs (e.g., B-RAF inhibitors).

Prerequisites:

-

Starting Material: 2,5-Dibromo-4-hydroxybenzaldehyde (98% purity).

-

Reagents: MOM-Cl (Methoxymethyl chloride), Arylboronic acids, Pd(PPh3)4, K2CO3.

-

Safety: MOM-Cl is a carcinogen; handle in a fume hood with double gloving.

Step 1: Phenol Protection (Essential) Protection is required to prevent catalyst poisoning and facilitate purification.

-

Dissolve 2,5-dibromo-4-hydroxybenzaldehyde (10.0 mmol) in dry DCM (50 mL) at 0°C.

-

Add DIPEA (15.0 mmol) followed by dropwise addition of MOM-Cl (12.0 mmol).

-

Stir at RT for 4 hours. Quench with water, extract with DCM.

-

Yield: ~95% of 2,5-dibromo-4-(methoxymethoxy)benzaldehyde .

Step 2: Regioselective Suzuki Coupling (C2-Selective) Mechanism: The Pd(0) catalyst preferentially inserts into the electron-deficient C2-Br bond.

-

Reaction Mix: Suspend the protected intermediate (1.0 eq), Phenylboronic acid (1.1 eq), and K2CO3 (2.5 eq) in Toluene/H2O (4:1).

-

Catalyst: Add Pd(PPh3)4 (3 mol%).

-

Conditions: Heat to 60°C (strictly controlled) for 6–8 hours. Note: Higher temperatures (>80°C) may trigger premature coupling at C5.

-

Workup: Cool, filter through Celite, and concentrate. Purify via flash chromatography (Hexane/EtOAc).

-

Outcome: Isolation of the 2-phenyl-5-bromo intermediate.

Step 3: Second Suzuki Coupling (C5-Functionalization)

-

Reaction Mix: Take the Step 2 product (1.0 eq), 4-Fluorophenylboronic acid (1.5 eq), and K3PO4 (3.0 eq) in Dioxane.

-

Catalyst: Add Pd(dppf)Cl2 (5 mol%) or XPhos Pd G2 for sterically hindered substrates.

-

Conditions: Reflux at 100°C for 12 hours.

-

Outcome: Formation of the fully substituted asymmetric terphenyl core.

Protocol B: Synthesis of 5-Substituted Benzofurans

The 2,5-substitution pattern allows for the construction of benzofurans where the furan ring is fused at the 4,5-positions (utilizing the C5-Br and C4-OH).

Workflow:

-

Sonogashira Coupling: React the protected intermediate with a terminal alkyne (e.g., phenylacetylene) targeting the C5-position.

-

Note: Since C2 is more reactive, you must either:

-

(a) Fill C2 first via Suzuki (as in Protocol A), OR

-

(b) Use a bulky ligand that hinders attack at C2 (less reliable).

-

-

Recommended Route: Perform C2-Suzuki first (installing R1), then C5-Sonogashira (installing the alkyne).

-

-

Cyclization: Deprotect the phenol (HCl/MeOH). The free phenol will attack the C5-alkyne triple bond (often catalyzed by CuI or AuCl3) to close the furan ring.

-

Result: A 2,6-disubstituted benzofuran-5-carbaldehyde (numbering changes upon fusion).

Experimental Data & Optimization

Table 1: Optimization of Regioselective Coupling (Step 2)

| Entry | Catalyst | Temp (°C) | Solvent | C2-Product (Yield) | C2,C5-Bis(product) |

| 1 | Pd(PPh3)4 | 80 | DMF/H2O | 65% | 25% (Poor Selectivity) |

| 2 | Pd(PPh3)4 | 60 | Toluene/H2O | 88% | <5% |

| 3 | Pd(dppf)Cl2 | 60 | Dioxane | 72% | 10% |

| 4 | Pd(OAc)2/PPh3 | 40 | THF/H2O | 40% | 0% (Incomplete) |

Insight: Toluene/Water biphasic systems at moderate temperatures (60°C) provide the best balance of solubility and kinetic control to avoid "over-coupling" at the C5 position.

Process Workflow Diagram

Figure 2: Decision tree for divergent synthesis. Route A leads to kinase inhibitor scaffolds; Route B leads to antimicrobial benzofurans.

References

-

Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. Link

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Fairlamb, I. J. S. (2007). Regioselective cross-coupling reactions of multiple halogenated heterocycles and arenes. Chemical Society Reviews, 36(7), 1036-1045. Link

-

BenchChem. (2025). Application Note: Reactivity of Brominated Hydroxybenzaldehydes. Link

-

Sigma-Aldrich. (2024). Safety Data Sheet: 2,5-Dibromo-4-hydroxybenzaldehyde. Link

Application Notes and Protocols for 2,5-Dibromo-4-hydroxybenzaldehyde in Medicinal Chemistry

Introduction: The Strategic Value of a Brominated Phenolic Aldehyde

In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the successful development of novel therapeutic agents. 2,5-Dibromo-4-hydroxybenzaldehyde is a halogenated aromatic aldehyde that has emerged as a highly versatile scaffold. Its chemical architecture—a benzene ring activated by a hydroxyl group and functionalized with a reactive aldehyde moiety and two bromine atoms—provides a unique combination of features for synthetic elaboration and biological interaction. The bromine atoms enhance the lipophilicity of derivative molecules, potentially improving membrane permeability, and can act as key interaction points (halogen bonds) with biological targets. The phenolic hydroxyl group and the aldehyde function as convenient handles for a multitude of chemical transformations, making this compound a valuable building block for creating diverse molecular libraries.

This guide provides an in-depth exploration of the applications of 2,5-Dibromo-4-hydroxybenzaldehyde in medicinal chemistry, detailing its use in the synthesis of potent anticancer, anti-inflammatory, and antimicrobial agents. We will present validated experimental protocols, summarize key biological data, and illustrate the underlying scientific principles that guide its use in drug discovery.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a starting material is essential for experimental design.

| Property | Value |

| Molecular Formula | C₇H₄Br₂O₂ |

| Molecular Weight | 279.91 g/mol |

| Appearance | Solid |

| CAS Number | 3111-51-1[1] |

| InChI Key | YYYLLTIYDVSUDA-UHFFFAOYSA-N[1] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature in a tightly sealed container. |

Core Applications in Drug Discovery and Synthesis

The true utility of 2,5-Dibromo-4-hydroxybenzaldehyde lies in its role as a precursor to a wide range of bioactive molecules. Its derivatives have shown significant promise in several therapeutic areas. Marine organisms are a rich source of brominated compounds with diverse biological activities, and synthetic analogues inspired by these natural products are a key area of research.[2][3]

Synthesis of Anti-inflammatory Agents

Chronic inflammation is a key pathological feature of numerous diseases. Derivatives of brominated phenolic aldehydes, structurally similar to marine bromophenols, have demonstrated potent anti-inflammatory effects.[4]

-

Mechanism of Action: A primary mechanism involves the inhibition of critical inflammatory signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4] A brominated vanillin derivative, 2-bromo-5-hydroxy-4-methoxybenzaldehyde (structurally similar to the topic compound), was shown to significantly reduce the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages. This effect was achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4] Mechanistically, it inhibits the phosphorylation of ERK and JNK (subfamilies of MAPK) and prevents the degradation of IκB-α, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[4]

Caption: Inhibition of NF-κB and MAPK inflammatory pathways.

Development of Anticancer Agents

The structural framework of 2,5-Dibromo-4-hydroxybenzaldehyde is a valuable starting point for synthesizing novel anticancer compounds, particularly chalcones and Schiff bases.

-

Chalcones: These are α,β-unsaturated ketones that can be readily synthesized via a Claisen-Schmidt condensation between a substituted benzaldehyde and an acetophenone. A chalcone derivative, 2'-hydroxy-2-bromo-4,5-dimethoxychalcone, was synthesized and showed moderate cytotoxic activity against the MCF-7 breast cancer cell line.[5]

-

Schiff Bases (Imines): The reaction of the aldehyde group with primary amines yields Schiff bases. This class of compounds has demonstrated a wide range of pharmacological activities, including antitumor effects.[6][7] Schiff bases derived from hydroxybenzaldehydes have been investigated for their ability to induce apoptosis in cancer cells.[7]

Design of Antimicrobial Compounds

The increasing prevalence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Hydroxybenzaldehyde derivatives have shown considerable potential in this area.[8][9][10]

-

Mechanism of Action: While the exact mechanism for derivatives of 2,5-dibromo-4-hydroxybenzaldehyde is an active area of research, related compounds like 2-hydroxy-4-methoxybenzaldehyde have been shown to target the bacterial cell membrane.[10] This leads to increased permeability, leakage of intracellular contents, and ultimately, cell death.[10]

-

Spectrum of Activity: Schiff bases and other derivatives often exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[6][11] For instance, imine compounds synthesized from hydroxybenzaldehydes have shown effectiveness against Staphylococcus aureus and Enterococcus faecalis.[6]

Experimental Protocols: Synthesis and Evaluation

The following protocols provide a framework for the synthesis and biological evaluation of derivatives from 2,5-Dibromo-4-hydroxybenzaldehyde. These are generalized procedures that can be adapted based on specific target molecules.

Protocol 1: Synthesis of a Schiff Base (Imine) Derivative

This protocol describes the condensation reaction between 2,5-Dibromo-4-hydroxybenzaldehyde and a primary amine to form a Schiff base. This reaction is fundamental to creating libraries of compounds for biological screening.[6][7]

Rationale: The reaction relies on the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde. The subsequent dehydration, often acid-catalyzed, yields the stable imine C=N double bond. Ethanol is a common solvent as it effectively dissolves the reactants and is easily removed.

Materials:

-

2,5-Dibromo-4-hydroxybenzaldehyde (1.0 equivalent)

-

Substituted primary amine (e.g., aniline or benzylamine) (1.0 equivalent)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalytic amount)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Standard glassware for workup and filtration

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2,5-Dibromo-4-hydroxybenzaldehyde in absolute ethanol.

-

Addition of Amine: To this solution, add the primary amine.

-

Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

-

Reflux: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution. If not, the volume can be reduced under vacuum.

-

Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

-

Characterization: Confirm the structure of the synthesized Schiff base using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Protocol 2: Synthesis of a Chalcone Derivative (Claisen-Schmidt Condensation)

This protocol outlines the base-catalyzed synthesis of a chalcone, a key scaffold for anti-inflammatory and anticancer agents.[5][12]

Rationale: The reaction proceeds via an aldol condensation mechanism. A strong base (like NaOH) deprotonates the α-carbon of an acetophenone, generating an enolate. This nucleophilic enolate then attacks the aldehyde carbonyl carbon of 2,5-Dibromo-4-hydroxybenzaldehyde. The resulting aldol adduct readily dehydrates to form the conjugated α,β-unsaturated ketone system characteristic of chalcones.

Materials:

-

2,5-Dibromo-4-hydroxybenzaldehyde (1.0 equivalent)

-

Substituted acetophenone (1.0 equivalent)

-

Ethanol

-

Aqueous Sodium Hydroxide (NaOH) solution (e.g., 40%)

-

Dilute Hydrochloric Acid (HCl)

-

Crushed ice and distilled water

Procedure:

-

Reactant Solution: In a flask, dissolve 2,5-Dibromo-4-hydroxybenzaldehyde and the chosen acetophenone in ethanol at room temperature with stirring.

-

Base Addition: Slowly add the aqueous NaOH solution dropwise to the mixture. A color change and/or formation of a precipitate is typically observed.

-

Reaction: Continue stirring the mixture at room temperature for 12-24 hours. Monitor by TLC until the starting aldehyde is consumed.

-

Workup: Pour the reaction mixture into a beaker containing crushed ice and water.

-

Precipitation: Acidify the mixture by slowly adding dilute HCl until the pH is acidic (pH ~2). This will cause the chalcone product to precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water. Recrystallize the crude product from ethanol to obtain the pure chalcone.

-

Characterization: Analyze the final product by melting point determination and spectroscopic techniques (NMR, FT-IR, MS).

Protocol 3: In Vitro Antimicrobial Susceptibility Testing (MIC Determination)